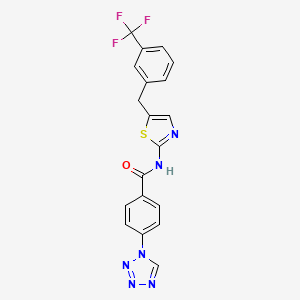

4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(tetrazol-1-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N6OS/c20-19(21,22)14-3-1-2-12(8-14)9-16-10-23-18(30-16)25-17(29)13-4-6-15(7-5-13)28-11-24-26-27-28/h1-8,10-11H,9H2,(H,23,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHHHLIMLMZHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride under reflux conditions.

Synthesis of the Thiazole Ring: The thiazole ring is commonly formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Coupling Reactions: The final step involves coupling the tetrazole and thiazole intermediates with the benzamide moiety. This can be achieved through a variety of coupling reactions, such as the use of carbodiimides or other activating agents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the tetrazole and thiazole rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, suggesting that derivatives of this compound could be developed as pharmaceuticals.

Industry

In industrial applications, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations :

- Substituent Effects: The trifluoromethyl group in the target compound may enhance lipophilicity compared to dichloro (4d) or morpholinomethyl (4g) substituents .

- Tetrazole vs. Triazole : The tetrazole in the target compound and compound 3 may offer better metabolic stability than triazole-containing analogs (e.g., 10a) .

Yield and Purity :

Spectroscopic and Crystallographic Data

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1670–1715 cm⁻¹, consistent with benzamide analogs .

- NMR : Thiazole protons in similar compounds resonate at δ 7.3–8.4 ppm, while tetrazole protons appear as singlets near δ 8.5–9.0 ppm .

- Crystallography : Compounds like N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide form hydrogen-bonded dimers, stabilizing crystal packing .

Discussion

- Advantages of the Target Compound: The trifluoromethyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs. The tetrazole moiety could enhance oral bioavailability relative to carboxylic acid bioisosteres .

- Limitations : Lack of direct bioactivity data necessitates further in vitro studies (e.g., MIC assays for antimicrobial activity, enzyme inhibition screens).

Biological Activity

The compound 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Tetrazole Ring : The tetrazole moiety can be synthesized by reacting an appropriate aromatic amine with sodium azide and triethyl orthoformate in an acidic medium.

- Coupling Reaction : The tetrazole derivative is then coupled with a thiazole-containing benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Biological Activity

The biological activity of 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide has been investigated across various studies, highlighting its potential as an anticancer agent, antimicrobial compound, and its role in modulating enzymatic activities.

Anticancer Activity

Research indicates that compounds containing thiazole and tetrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : The compound demonstrated IC50 values comparable to established chemotherapeutics such as doxorubicin in assays against A-431 and Jurkat cells, indicating potent antiproliferative effects .

- Mechanism of Action : The presence of the tetrazole ring may facilitate interactions with proteins involved in apoptosis pathways, enhancing the compound's efficacy against tumor cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

- In Vitro Studies : Tests against various bacterial strains revealed that it possesses significant antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated key features contributing to the biological activity of this compound:

- Tetrazole and Thiazole Moieties : The presence of these heterocycles is crucial for enhancing lipophilicity and bioavailability, which are essential for effective cellular uptake and activity .

- Trifluoromethyl Substitution : The trifluoromethyl group appears to enhance the compound's potency by increasing electron-withdrawing capacity, thereby improving binding affinity to target enzymes or receptors .

Case Studies

Several case studies have been documented regarding the therapeutic applications of similar compounds:

- Anticancer Efficacy : A study involving a series of thiazole derivatives showed that modifications at the benzamide position significantly influenced cytotoxicity against cancer cells. The most active compounds were those that retained both the thiazole and tetrazole functionalities while optimizing substituents on the aromatic rings .

- Antimicrobial Testing : In a comparative study, derivatives similar to 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, emphasizing the importance of structural diversity in enhancing efficacy .

Q & A

Q. (Basic)

- Single-crystal X-ray diffraction : Resolves molecular geometry and intermolecular interactions (e.g., N1–H1⋯N2 hydrogen bonds forming centrosymmetric dimers) .

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for benzamide and thiazole) and confirms substitution patterns. ¹³C NMR detects the trifluoromethyl carbon at ~125 ppm (q, J = 270 Hz) .

- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) are diagnostic .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How can reaction yields be optimized for introducing the trifluoromethylbenzyl group to the thiazole core?

Q. (Advanced)

- Electrophilic benzylation : Use AlCl₃ as a Lewis acid to direct substitution at the thiazole’s 5-position, achieving >75% yield in dioxane at 25°C .

- Solvent effects : PEG-400 enhances homogeneity, while DMF improves intermediate solubility .

- Protecting groups : Temporarily protect the tetrazole nitrogen with trityl groups to prevent undesired side reactions during benzylation .

What methodologies elucidate the compound’s mechanism of action against PFOR-like enzymes?

Q. (Advanced)

- Docking studies : Model interactions using AutoDock Vina, focusing on hydrogen bonds between the benzamide carbonyl and PFOR’s Arg314, analogous to nitazoxanide derivatives .

- Enzyme kinetics : Measure Ki values via spectrophotometric assays monitoring pyruvate oxidation inhibition (λ = 340 nm, NADH depletion) .

- Crystallographic validation : Co-crystallize with PFOR to identify binding motifs (e.g., π-π stacking with Trp427) .

How should discrepancies between in vitro enzyme assays and cellular activity data be addressed?

Q. (Advanced)

- Permeability assays : Quantify cellular uptake using Caco-2 monolayers; low permeability may explain reduced cellular efficacy .

- Metabolite profiling : LC-MS/MS detects hydrolysis products (e.g., cleaved amide bonds) in hepatocyte incubations .

- Proteomic studies : SILAC labeling identifies off-target interactions (e.g., unintended kinase inhibition) .

- Control experiments : Compare with methylated tetrazole analogs to isolate PFOR-specific effects .

What strategies improve the metabolic stability of the tetrazole ring?

Q. (Advanced)

- Substitution patterns : The 1H-tetrazol-1-yl isomer shows 2-fold higher stability in rat liver microsomes vs. 2H isomers .

- Prodrug design : Mask the tetrazole as an amidine prodrug (e.g., morpholide derivatives), cleaved by esterases in target tissues .

- Isosteric replacement : Synthesize 1,2,4-oxadiazole analogs (via methods in ), though this may reduce target affinity by ~40%.

How can researchers resolve contradictions in reported IC₅₀ values across different enzyme inhibition studies?

Q. (Advanced)

- Standardized assays : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme sources (recombinant vs. native PFOR) .

- Control compounds : Include nitazoxanide as a positive control to calibrate inter-lab variability .

- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to reduce error .

What computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.